molecular formula C20H24N4OS B295787 (6Z)-2-HEPTYL-5-IMINO-6-[(3-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-2-HEPTYL-5-IMINO-6-[(3-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295787
M. Wt: 368.5 g/mol
InChI Key: QLQDJVLFOPQVNM-IGLFKNPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-2-HEPTYL-5-IMINO-6-[(3-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the thiadiazolo[3,2-a]pyrimidin family This compound is characterized by its unique structure, which includes a heptyl chain, an imino group, and a methylbenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-HEPTYL-5-IMINO-6-[(3-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The starting materials often include heptyl amine, 3-methylbenzaldehyde, and thiadiazolo[3,2-a]pyrimidin derivatives. The synthesis process may involve:

    Condensation Reaction: The initial step involves the condensation of heptyl amine with 3-methylbenzaldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a thiadiazolo[3,2-a]pyrimidin derivative under acidic or basic conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-HEPTYL-5-IMINO-6-[(3-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the imino group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide; often in the presence of a catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

(6Z)-2-HEPTYL-5-IMINO-6-[(3-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of (6Z)-2-HEPTYL-5-IMINO-6-[(3-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cell Membranes: Altering membrane permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-2-heptyl-5-imino-6-benzylidene-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: Similar structure but lacks the methyl group on the benzylidene moiety.

    (6Z)-2-heptyl-5-imino-6-(4-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: Similar structure with the methyl group in a different position.

Uniqueness

The presence of the 3-methylbenzylidene moiety in (6Z)-2-HEPTYL-5-IMINO-6-[(3-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE imparts unique chemical and biological properties, making it distinct from its analogs

Properties

Molecular Formula

C20H24N4OS

Molecular Weight

368.5 g/mol

IUPAC Name

(6Z)-2-heptyl-5-imino-6-[(3-methylphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C20H24N4OS/c1-3-4-5-6-7-11-17-23-24-18(21)16(19(25)22-20(24)26-17)13-15-10-8-9-14(2)12-15/h8-10,12-13,21H,3-7,11H2,1-2H3/b16-13-,21-18?

InChI Key

QLQDJVLFOPQVNM-IGLFKNPDSA-N

Isomeric SMILES

CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=CC(=C3)C)/C(=O)N=C2S1

SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC(=CC=C3)C)C(=O)N=C2S1

Canonical SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC=CC(=C3)C)C(=O)N=C2S1

Origin of Product

United States

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